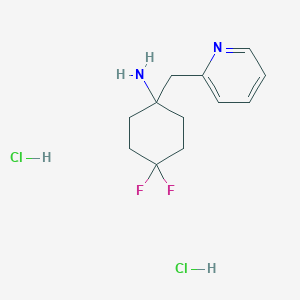
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride” is a chemical compound with the molecular formula C12H16F2N2・2HCl . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms at the 4,4-positions, an amine group at the 1-position, and a pyridin-2-ylmethyl group also attached at the 1-position . The compound forms a dihydrochloride salt, indicating the presence of two hydrochloride ions for each molecule of the compound .科学的研究の応用
Synthesis of Heterocyclic Compounds
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride plays a crucial role in the synthesis of heterocyclic compounds, such as pyrindines and tetrahydroquinolines, through a one-pot, multi-component process. This synthesis method is significant in pharmaceutical chemistry for creating highly substituted derivatives, which find broad applications in natural product synthesis and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Catalysis and Hydrogenation
It serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation processes, presenting an alternative to established protocols for imine and alkene reduction. This method stands out for enabling transfer hydrogenation of alkenes without bias towards structure or electronic configuration, highlighting its versatility in organic synthesis (Chatterjee & Oestreich, 2016).
Development of Luminescent Materials
In the field of materials science, this chemical is pivotal in developing luminescent materials, such as novel Eu(III) complexes with furan- and pyridine-based ligands. These complexes demonstrate potential for sensing applications due to their structural stability and optical response, facilitating the development of new sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).
Exploration in Organic Synthesis
Its utilization extends to organic synthesis, where it is involved in the selective synthesis of fluorinated 4-aminopyridine derivatives. Through regioselective nucleophilic aromatic substitution and catalytic hydrodefluorination, it facilitates the creation of specifically fluorinated compounds, contributing to advancements in medicinal chemistry and materials science (Podolan, Jungk, Lentz, Zimmer, & Reissig, 2015).
Anticancer Compound Synthesis
Additionally, it's instrumental in synthesizing compounds with potential anticancer activities. By facilitating the formation of piperazine-2,6-dione derivatives through microwave-assisted reactions, it aids in the rapid synthesis of compounds tested for their efficacy against various cancer cell lines, showcasing its value in drug discovery and development (Kumar, Kumar, Roy, & Sondhi, 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)6-4-11(15,5-7-12)9-10-3-1-2-8-16-10;;/h1-3,8H,4-7,9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIORLJTYJAVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)N)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)
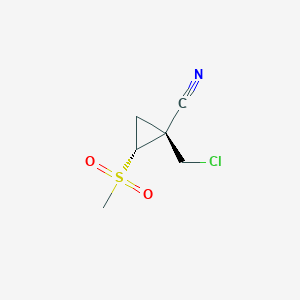
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)
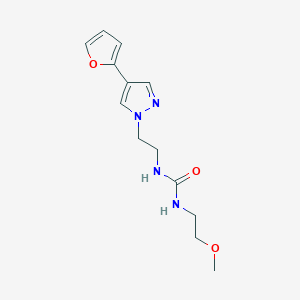
![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)
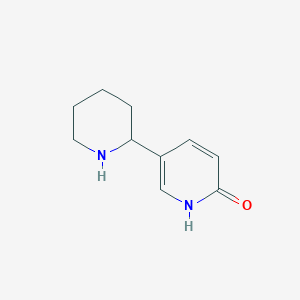
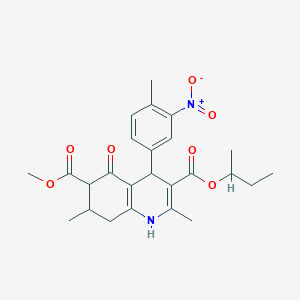
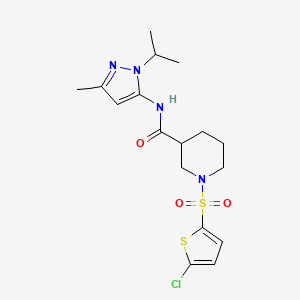
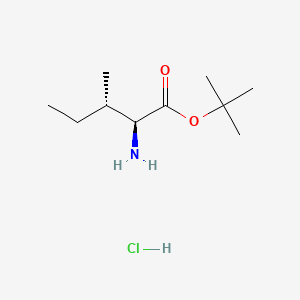
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)